molecular formula C11H7BrO3 B1170653 5-(2-Bromo-phenyl)-furan-2-carboxylic acid

5-(2-Bromo-phenyl)-furan-2-carboxylic acid

Cat. No.: B1170653
M. Wt: 267.078
InChI Key: INBSWAWMWHWCSN-UHFFFAOYSA-N
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Description

5-(2-Bromo-phenyl)-furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a bromophenyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-phenyl)-furan-2-carboxylic acid typically involves the bromination of a furan derivative followed by carboxylation. One common method is the Suzuki–Miyaura cross-coupling reaction, where 2-bromo-5-nitrofuran is reacted with 2-hydroxyphenyl boronic acid under microwave irradiation in the presence of a palladium catalyst and a base . The reaction conditions include the use of Pd(PPh3)4 as the catalyst and K2CO3 as the base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-phenyl)-furan-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The furan ring and the carboxylic acid group can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like K2CO3 are used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(2-Bromo-phenyl)-furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Bromo-phenyl)-furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)furan-2-carboxylic acid
  • 5-(2-Fluorophenyl)furan-2-carboxylic acid
  • 5-(2-Iodophenyl)furan-2-carboxylic acid

Uniqueness

5-(2-Bromo-phenyl)-furan-2-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as cross-coupling. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H7BrO3

Molecular Weight

267.078

IUPAC Name

5-(2-bromophenyl)furan-2-carboxylic acid

InChI

InChI=1S/C11H7BrO3/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)

InChI Key

INBSWAWMWHWCSN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)Br

Origin of Product

United States

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